REACTION_CXSMILES
|
[C:1]1([C:14]([O:16][CH3:17])=[O:15])[C:2]([C:10]([O:12][CH3:13])=[O:11])=[CH:3][C:4]([C:7]([O-])=[O:8])=[CH:5][CH:6]=1>O1CCCC1>[OH:8][CH2:7][C:4]1[CH:3]=[C:2]([C:10]([O:12][CH3:13])=[O:11])[C:1](=[CH:6][CH:5]=1)[C:14]([O:16][CH3:17])=[O:15]
|
Name
|
1,2-dimethyl 1,2,4-benzenetricarboxylate
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)C(=O)[O-])C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted by an addition of ethyl ether and water
|
Type
|
ADDITION
|
Details
|
the organic layer was post-treated in accordance with a usual method
|
Type
|
CUSTOM
|
Details
|
Then, the product was purified by silica gel column chromatography (hexane/ethyl acetate=4/1→1/1)
|
Type
|
CUSTOM
|
Details
|
to obtain 1.31 g of the
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C(C(=O)OC)=CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |